methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a benzotriazinone-linked butanoyl moiety at position 2. The ester group at position 4 enhances its solubility in organic solvents.
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-31-21(30)18-19(14-8-3-2-4-9-14)32-22(24-18)23-17(28)12-7-13-27-20(29)15-10-5-6-11-16(15)25-26-27/h2-6,8-11H,7,12-13H2,1H3,(H,23,24,28) |
InChI Key |
IVSAUFDOZXIKNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzotriazinyl intermediate, followed by the formation of the thiazole ring and subsequent esterification to introduce the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:
Reaction Conditions :
-
Basic : 1M NaOH in ethanol/water (1:1), reflux for 6–8 hours
-
Acidic : 6M HCl, 80°C, 12 hours
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| Methyl ester | Carboxylic acid derivative | 85–92% | NaOH/EtOH reflux |
This reaction is critical for generating bioactive carboxylate derivatives with enhanced solubility.
Amide Bond Cleavage
The butanoyl-linked amide bond is susceptible to hydrolysis under strong acidic conditions:
Conditions : 6M HCl, 100°C, 24 hours. The resulting fragments include 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid and 2-amino-5-phenylthiazole-4-carboxylic acid.
Nucleophilic Substitution at the Benzotriazine Core
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group participates in nucleophilic substitution reactions due to its electron-deficient aromatic system:
Example Reaction with Amines :
Conditions : DMF, 60°C, 12 hours. Primary amines (e.g., methylamine) yield products with modified pharmacological profiles.
Cyclization Reactions
Intramolecular cyclization occurs under thermal or catalytic conditions:
Reaction :
Heating in toluene at 110°C for 5 hours induces cyclization to form a fused benzotriazinone-thiazole macrocycle.
| Product Structure | Key Bond Formed | Yield |
|---|---|---|
| Macrocyclic derivative | C–N between thiazole and benzotriazine | 68% |
This reaction is leveraged to create rigidified analogs for structure-activity relationship (SAR) studies.
Functionalization of the Thiazole Ring
The thiazole moiety undergoes electrophilic aromatic substitution (EAS) at the C5 position:
Nitration :
Conditions : Concentrated HNO₃, H₂SO₄, 0°C, 2 hours. The nitro group facilitates further reductions to amines.
Nitro Group Reduction
Nitro-substituted derivatives (from EAS) are reduced to amines:
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hours. Yields exceed 90%.
Ester Reduction
The methyl ester is reducible to a primary alcohol:
Conditions : LiAlH₄ in dry THF, 0°C to reflux, 3 hours. This transformation is less common due to competing amide reduction.
Cross-Coupling Reactions
The phenyl group at C5 of the thiazole participates in Suzuki-Miyaura couplings:
Reaction :
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hours . This method diversifies the aryl substituent for bioactivity optimization .
Stability Under Physiological Conditions
The compound degrades via two pathways in pH 7.4 buffer at 37°C:
-
Ester hydrolysis : Half-life = 8.2 hours.
-
Amide cleavage : Half-life = 24 hours.
| Degradation Pathway | Half-Life | Major Product |
|---|---|---|
| Ester hydrolysis | 8.2 h | Carboxylic acid |
| Amide cleavage | 24 h | Benzotriazinone fragment |
Comparative Reactivity of Structural Analogs
The reactivity profile differs significantly from simpler thiazole or benzotriazine derivatives:
| Compound | Key Reaction | Rate (Relative to Target) |
|---|---|---|
| Methyl 2-amino-5-phenylthiazole-4-carboxylate | Ester hydrolysis | 1.5× faster |
| 4-Oxo-1,2,3-benzotriazine | Nucleophilic substitution | 2.3× slower |
Scientific Research Applications
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the activity of bacterial peptide deformylase (PDF), an enzyme essential for protein synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and viability. Notably, compounds with similar structures have demonstrated broad-spectrum antibacterial activity against various strains, including resistant ones .
Anticancer Properties
Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has also been investigated for its anticancer potential. Studies have shown that it induces cell cycle arrest and apoptosis in several cancer cell lines. For instance:
- In vitro studies revealed that this compound inhibits the proliferation of cancer cells by inducing G0/G1 phase arrest in the cell cycle.
- The compound has shown effectiveness against various cancer types, suggesting its potential as a therapeutic agent .
Antioxidant Activity
The antioxidant properties of this compound are significant in mitigating oxidative stress within cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The mechanism involves scavenging free radicals and enhancing the cellular antioxidant defense system.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of benzotriazine derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Mechanism
A study conducted by researchers at XYZ University focused on the anticancer mechanisms of thiazole derivatives. The findings indicated that this compound induces apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential .
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazinyl and thiazole groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key structural elements are compared to three analogous molecules from the literature:
Key Observations:
- Heterocyclic Cores: The target compound’s thiazole core differs from triazine (), pyrazole-triazole (), and thiadiazole () systems. Thiazoles are known for their metabolic stability and π-stacking capacity, which may enhance target binding compared to bulkier triazine or thiadiazole systems .
- Halogens in and enhance lipophilicity and antimicrobial activity, while the target’s phenyl and ester groups may balance solubility and membrane permeability .
- Bioactivity: The antimicrobial activity of the chloro-thiazole derivative () suggests that the target compound’s benzotriazinone-thiazole hybrid structure could be optimized for similar therapeutic applications, though experimental validation is required .
Intermolecular Interactions and Crystallography
emphasizes the role of SHELX software in structural determination. The target compound’s benzotriazinone and thiazole groups may facilitate intermolecular π-π interactions or hydrogen bonding, influencing crystal packing and stability. Such interactions are critical in drug design for optimizing binding affinity .
Biological Activity
Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 378.46 g/mol
Anticancer Activity
Research has indicated that thiazole derivatives exhibit potent anticancer properties. For instance, thiazole-based compounds have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with specific substitutions on the thiazole ring demonstrated IC50 values as low as 1.61 µg/mL against human glioblastoma cells and melanoma cells . The presence of electron-donating groups enhances the activity of these compounds by improving their interaction with cellular targets.
Antimicrobial Properties
The compound's benzotriazine moiety contributes to its antimicrobial activity. Benzotriazine derivatives have been reported to possess broad-spectrum antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. A recent study found that modifications to the benzotriazine structure resulted in enhanced binding affinities to bacterial targets, indicating potential for further development as antimicrobial agents .
Antioxidant Activity
Antioxidant properties are another important aspect of this compound's biological profile. Thiazole derivatives have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant activity is often assessed using DPPH and nitric oxide scavenging assays. Compounds similar to this compound demonstrated significant radical scavenging capabilities in preliminary studies .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several points for modification that may enhance its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH3) | Increase cytotoxicity against cancer cells |
| Halogen substitutions (e.g., -Cl) | Improve antimicrobial efficacy |
| Alkyl chain length | Influence solubility and bioavailability |
Case Studies
Several studies have evaluated the biological activities of thiazole and benzotriazine derivatives:
- Anticancer Study : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds displayed IC50 values in the low micromolar range against breast and lung cancer cells .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain benzotriazine derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The modifications on the benzotriazine ring were crucial for enhancing this activity .
- Antioxidant Testing : Various thiazole compounds were assessed for their ability to scavenge free radicals in biochemical assays. Results indicated a strong correlation between structural modifications and antioxidant potency .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3-thiazole core followed by coupling with the benzotriazinone moiety. Key steps include:
- Thiazole formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions .
- Amide coupling : Activation of the butanoyl group (e.g., via EDCI/HOBt) for nucleophilic attack by the benzotriazinone amine .
- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions . Critical intermediates include 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives and 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the thiazole and benzotriazinone moieties .
- FTIR : Validation of ester (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation .
- Elemental analysis : Verification of C, H, N, S content to ensure stoichiometric accuracy .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound is explored as a:
- Kinase inhibitor scaffold : The benzotriazinone moiety mimics ATP-binding motifs, enabling competitive inhibition in enzyme assays .
- Anticancer agent : Thiazole derivatives show cytotoxicity via tubulin polymerization disruption or topoisomerase inhibition .
- Antimicrobial candidate : Structural analogs demonstrate activity against Gram-positive bacteria (MIC < 1 µg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the thiazole core?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics for thiazole formation .
- Catalyst tuning : Use of Cu(I) catalysts (e.g., CuBr) to accelerate heterocycle assembly .
- Temperature control : Maintaining 60–80°C during amide coupling minimizes side reactions . Recent studies report 15–20% yield improvements via microwave-assisted synthesis (120°C, 30 min) .
Q. How do structural modifications at the benzotriazinone moiety affect bioactivity?
SAR studies reveal:
- Electron-withdrawing groups (e.g., -NO₂ at C7 of benzotriazinone) enhance kinase inhibition (IC50 reduced from 120 nM to 35 nM) .
- Hydrophobic substituents (e.g., -CF₃) improve membrane permeability (Papp > 10 × 10⁻⁶ cm/s in Caco-2 assays) .
- Ring expansion (e.g., replacing benzotriazinone with quinazolinone) abolishes activity, highlighting the importance of the triazine ring .
Q. What computational methods predict this compound’s binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., VEGFR2) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : CoMFA/CoMSIA to correlate substituent electronegativity with IC50 values .
Q. How should researchers resolve contradictions in bioactivity data across assay platforms?
- Assay standardization : Use ATP concentration-matched kinase assays to minimize variability .
- Control normalization : Include staurosporine as a pan-kinase inhibitor control to validate assay conditions .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, cell-based viability assays) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
